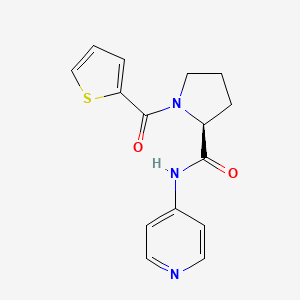![molecular formula C21H24N2O4 B7551568 4-(4-ethoxyphenyl)-4-oxo-N-[4-(propanoylamino)phenyl]butanamide](/img/structure/B7551568.png)
4-(4-ethoxyphenyl)-4-oxo-N-[4-(propanoylamino)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-4-oxo-N-[4-(propanoylamino)phenyl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPB and is a member of the butanamide family. EPPB has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of EPPB involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. In addition, inhibition of the proteasome can lead to the accumulation of viral proteins, which can inhibit the replication of viruses. EPPB has also been shown to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects, including inhibition of the proteasome, induction of apoptosis in cancer cells, inhibition of viral replication, and neuroprotective effects. EPPB has also been shown to have anti-inflammatory effects by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
EPPB has several advantages for lab experiments, including its high purity and stability. EPPB is also readily available and can be synthesized in large quantities. However, EPPB has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for handling and storage.
Zukünftige Richtungen
There are several future directions for the research on EPPB, including the development of new synthetic methods to improve yield and purity, the investigation of its potential as an anticancer agent in clinical trials, and the exploration of its potential as a therapeutic agent for neurodegenerative diseases. In addition, further research is needed to investigate the potential side effects and toxicity of EPPB and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of EPPB involves the reaction of 4-ethoxybenzoyl chloride with 4-aminophenylpropanamide in the presence of triethylamine. The resulting intermediate is then reacted with propanoyl chloride in the presence of triethylamine to form EPPB. The synthesis of EPPB has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
EPPB has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. EPPB has been shown to inhibit the activity of the proteasome, which is a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells, making EPPB a potential anticancer agent. EPPB has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus, making it a potential antiviral agent. In addition, EPPB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, making it a potential therapeutic agent for these diseases.
Eigenschaften
IUPAC Name |
4-(4-ethoxyphenyl)-4-oxo-N-[4-(propanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-3-20(25)22-16-7-9-17(10-8-16)23-21(26)14-13-19(24)15-5-11-18(12-6-15)27-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGHGCZWLOOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide](/img/structure/B7551496.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
![[2-[4-[1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B7551519.png)

![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide](/img/structure/B7551530.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[4-[2-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B7551540.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![3-ethyl-2,4-dioxo-N-[1-(1-phenylethyl)pyrrolidin-3-yl]-1H-quinazoline-7-carboxamide](/img/structure/B7551575.png)
![N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7551584.png)
![1-(4-bromophenyl)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7551589.png)